molecular formula C7H8N2O B045274 Dihydro-2H-pyran-4,4(3H)-dicarbonitrile CAS No. 111511-90-1

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

Cat. No.: B045274
CAS No.: 111511-90-1
M. Wt: 136.15 g/mol
InChI Key: BZWZQQPETNQTFG-UHFFFAOYSA-N
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Description

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and five carbon atoms. This particular compound is notable for its two nitrile groups attached to the fourth carbon atom in the ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile typically involves the reaction of tetrahydropyran-4,4-dicarboxylic acid diethyl ester with sodium cyanide in the presence of lithium iodide and N,N-dimethylformamide. The reaction is carried out at elevated temperatures (130-140°C) for an extended period (up to 25 hours) to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted pyrans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dihydro-2H-pyran-4,4(3H)-dicarbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile is unique due to its dual nitrile groups, which provide distinct reactivity compared to similar compounds

Properties

IUPAC Name

oxane-4,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWZQQPETNQTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561428
Record name Oxane-4,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111511-90-1
Record name Tetrahydro-4H-pyran-4,4-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111511-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxane-4,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Malononitrile (5.0 g) was dissolved in DMSO (5 mL). Subsequently, bis(2-bromoethyl)ether (9.49 mL) and TBAB (1.22 g) were added, followed by portionwise addition of KOtBu (8.49 g). The mixture was stirred for 4 h. at room temperature, taken up in DCM and extracted 3 times with 5% aqueous NaHCO3. The organic phase was dried over Na2SO4 and evaporated under reduced pressure. The crude material was purified by flash chromatography eluting with PA:Et2O 65:35 (Rf=0.24, visualized with KMnO4) to give 2.49 g (24%) of a solid. 1H NMR (400 MHz, CDCl3) δ 2.24 (t, 4H), 3.87 (t, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
9.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.22 g
Type
catalyst
Reaction Step Two
Name
Quantity
8.49 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
24%

Synthesis routes and methods II

Procedure details

A mixture of 28.6 g of dichloroethyl ether, 13.2 g of malononitrile, 55.28 g of potassium carbonate and 800 ml of acetonitrile was refluxed on a steam bath for 24 hours, then filtered while hot. The filtrate was evaporated and the residue crystallized with charcoal treatment from 100 ml of ethanol, giving 9.5 g of tetrahydro-4H-pyran-4,4-dicarbonitrile as colorless plates, mp 110-112° C.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
55.28 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of malononitrile (0.991 g, 15 mmol), 1-bromo-2-(2-bromoethoxy)ethane (3.83 g, 16.50 mmol) and DBU (4.97 ml, 33.0 mmol) in DMF (6 ml) was heated at about 85° C. for 3 hours, and then cooled to ambient temperature. The mixture was concentrated in vacuo, the resulting residue was diluted with ethyl acetate, washed three times with water and dried overnight under high vacuum to yield the desired product as a light brown solid (1.65 g). GC-MS: 136 [M]; Retention time=5.76 min. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 2.14-2.32 (m, 4H) 3.77-3.96 (m, 4H).
Quantity
0.991 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Name
Quantity
4.97 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
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Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
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Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
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Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
Reactant of Route 5
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
Reactant of Route 6
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

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